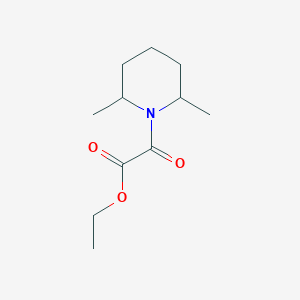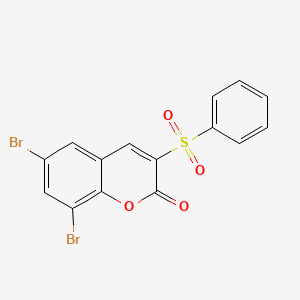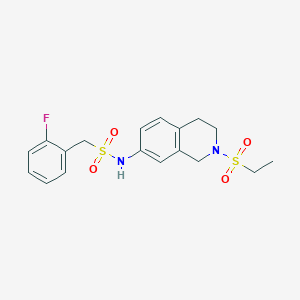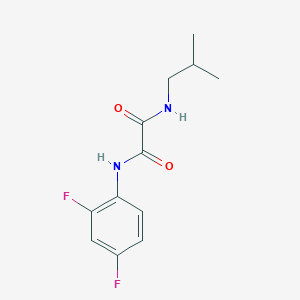
1-(3-methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea, also known as GSK-3 inhibitor VIII, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and Alzheimer's disease.
科学的研究の応用
1-(3-methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting glycogen synthase kinase-3 (this compound), a key enzyme that regulates cell proliferation and survival. In diabetes research, this compound has been shown to improve insulin sensitivity and glucose metabolism by modulating the activity of this compound. In Alzheimer's disease research, this compound has been shown to reduce the accumulation of beta-amyloid plaques, a hallmark of the disease, by inhibiting this compound.
作用機序
1-(3-methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea works by inhibiting the activity of this compound, a serine/threonine kinase that plays a critical role in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting this compound, this compound can modulate various downstream signaling pathways, including the Wnt/beta-catenin pathway, the PI3K/Akt pathway, and the NF-kappaB pathway, which are involved in cell survival, metabolism, and inflammation.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects, depending on the disease model and experimental conditions. In cancer research, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit tumor growth and metastasis, and enhance the efficacy of chemotherapy and radiation therapy. In diabetes research, this compound has been shown to improve glucose tolerance, increase insulin sensitivity, and reduce inflammation and oxidative stress. In Alzheimer's disease research, this compound has been shown to reduce beta-amyloid accumulation, improve cognitive function, and reduce neuroinflammation.
実験室実験の利点と制限
1-(3-methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea has several advantages as a research tool, including its high potency, selectivity, and specificity for this compound inhibition, its relatively low toxicity and side effects, and its ability to modulate multiple downstream signaling pathways. However, this compound also has some limitations, including its poor solubility in water and some organic solvents, its instability in acidic and basic conditions, and its potential off-target effects on other kinases and enzymes.
将来の方向性
1-(3-methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea has several potential future directions for research, including its optimization as a therapeutic drug candidate for cancer, diabetes, and Alzheimer's disease, its evaluation in preclinical and clinical trials, its combination with other drugs and therapies, and its development as a tool for studying this compound signaling and related pathways. Additionally, the structural modification and design of this compound may lead to the discovery of more potent and selective this compound inhibitors with improved pharmacological properties and therapeutic efficacy.
合成法
The synthesis of 1-(3-methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea involves the reaction of 3-amino-1-methylindole with 3-methoxyphenyl isocyanate in the presence of a base catalyst. The reaction proceeds under mild conditions and yields a white solid that can be purified by recrystallization.
特性
IUPAC Name |
1-(3-methoxyphenyl)-3-(1-methylindol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-20-11-15(14-8-3-4-9-16(14)20)19-17(21)18-12-6-5-7-13(10-12)22-2/h3-11H,1-2H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYHNNSFMCBMBBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,4,5,5-Tetramethyl-2-[4-(pentafluoroethoxy)phenyl]-1,3,2-dioxaborolane](/img/structure/B2910857.png)
![3-Benzyl-8-(4-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2910859.png)
![3-Oxo-6-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-2,3-dihydro-4-pyridazinecarboxamide](/img/structure/B2910861.png)
![4-(2-methoxyphenyl)-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B2910862.png)



![N-(4-fluorobenzyl)-N'-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]ethanediamide](/img/structure/B2910871.png)
![2-((4-fluorophenyl)thio)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2910872.png)

![6-Fluoro-N-[2-(2-morpholin-4-yl-2-oxoethoxy)phenyl]pyridine-3-carboxamide](/img/structure/B2910874.png)
![2-Chloro-N-[(2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl]acetamide](/img/structure/B2910876.png)
